reactive red 11
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Overview
Description
reactive red 11 is a reactive dye commonly used in the textile industry for dyeing cellulose fibers. It is known for its bright red color and excellent colorfastness properties. This dye forms a covalent bond with the fiber, ensuring that the color remains vibrant and durable even after multiple washes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of reactive red 11 involves the reaction of benzodiazepines with other chemical reagents. The specific steps can be found in the synthesis manual of organic synthetic chemistry . The reaction conditions typically include controlled temperature and pH levels to ensure the optimal formation of the dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The dye is synthesized in reactors where temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The final product is then purified and dried to obtain the red crystalline powder.
Chemical Reactions Analysis
Types of Reactions
reactive red 11 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: The dye can undergo nucleophilic substitution reactions, where certain groups in the dye molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuric acid and other strong oxidizers.
Reduction: Reducing agents such as sodium dithionite can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like chlorine, fluorine, and methyl sulfone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
reactive red 11 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular structures.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.
Mechanism of Action
The mechanism of action of reactive red 11 involves the formation of covalent bonds with the hydroxyl groups in cellulose fibers. This reaction is facilitated by the presence of reactive groups in the dye molecule, such as the dichlorotriazine group. The dye forms a stable bond with the fiber, resulting in excellent colorfastness properties.
Comparison with Similar Compounds
Similar Compounds
reactive red 111: Another reactive dye with similar applications and properties.
Reactive Red 120: Known for its stability and reactivity at high temperatures.
C.I. Reactive Red 195: Used in various industrial applications and known for its biodegradability.
Uniqueness
reactive red 11 is unique due to its specific chemical structure, which allows it to form strong covalent bonds with cellulose fibers. This results in superior colorfastness and durability compared to other dyes. Additionally, its bright red color and stability under various conditions make it a preferred choice in the textile industry.
Properties
IUPAC Name |
trisodium;4-[[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N6O9S2.3Na/c21-18-24-19(22)26-20(25-18)23-12-7-11(38(32,33)34)5-9-6-13(39(35,36)37)15(16(29)14(9)12)28-27-10-3-1-8(2-4-10)17(30)31;;;/h1-7,29H,(H,30,31)(H,32,33,34)(H,35,36,37)(H,23,24,25,26);;;/q;3*+1/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDTYPUWMMIHGW-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Cl2N6Na3O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12226-08-3 |
Source
|
Record name | Procion Brilliant Red H8-BS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012226083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Reactive Red 11 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REACTIVE RED 11 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99859O21N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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